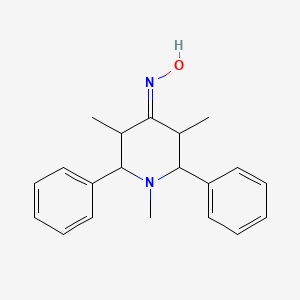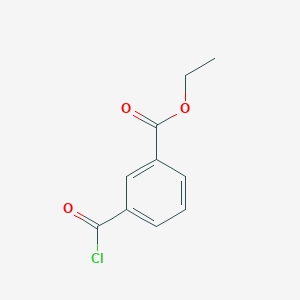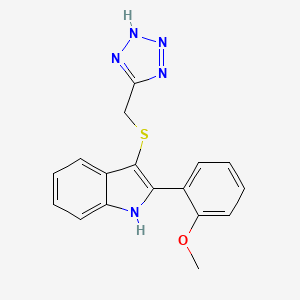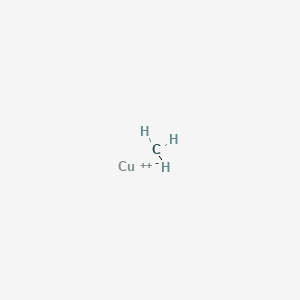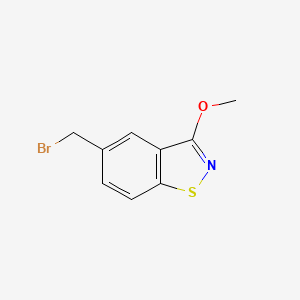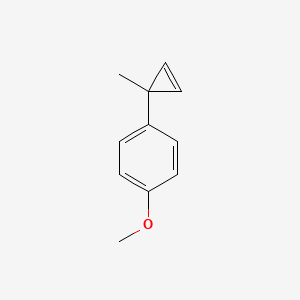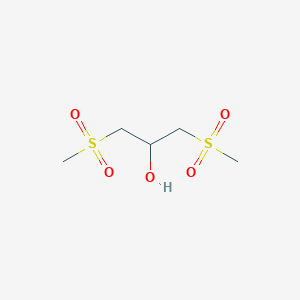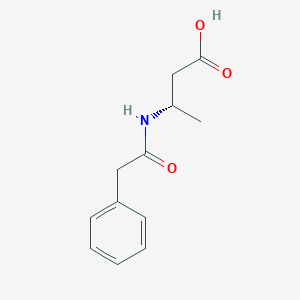
(3S)-3-(2-Phenylacetamido)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-(2-Phenylacetamido)butanoic acid: is an organic compound that belongs to the class of amino acids It is characterized by the presence of a phenylacetamido group attached to the butanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-(2-Phenylacetamido)butanoic acid typically involves the reaction of phenylacetic acid with an appropriate amine to form the phenylacetamido group. This is followed by the introduction of the butanoic acid moiety. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process, ensuring consistent quality and cost-effectiveness.
化学反応の分析
Types of Reactions: (3S)-3-(2-Phenylacetamido)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: In chemistry, (3S)-3-(2-Phenylacetamido)butanoic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biology, this compound is studied for its potential role in metabolic pathways and enzyme interactions. It may be used in research to understand protein synthesis and degradation.
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may be used in the development of new drugs for treating various diseases, including infections and metabolic disorders.
Industry: In industry, this compound is used in the production of specialty chemicals and materials. It may be employed in the manufacture of polymers, resins, and other advanced materials.
作用機序
The mechanism of action of (3S)-3-(2-Phenylacetamido)butanoic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing metabolic processes and cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Phenylacetic acid: A simpler compound with a phenyl group attached to acetic acid.
Butanoic acid: A simple carboxylic acid with a four-carbon chain.
Amino acids: Compounds with an amino group and a carboxylic acid group, serving as building blocks for proteins.
Uniqueness: (3S)-3-(2-Phenylacetamido)butanoic acid is unique due to its specific structure, which combines the features of phenylacetic acid and butanoic acid with an amide linkage. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
65414-81-5 |
|---|---|
分子式 |
C12H15NO3 |
分子量 |
221.25 g/mol |
IUPAC名 |
(3S)-3-[(2-phenylacetyl)amino]butanoic acid |
InChI |
InChI=1S/C12H15NO3/c1-9(7-12(15)16)13-11(14)8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14)(H,15,16)/t9-/m0/s1 |
InChIキー |
NJCZBRXQCIHMOM-VIFPVBQESA-N |
異性体SMILES |
C[C@@H](CC(=O)O)NC(=O)CC1=CC=CC=C1 |
正規SMILES |
CC(CC(=O)O)NC(=O)CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


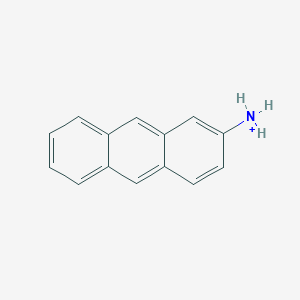

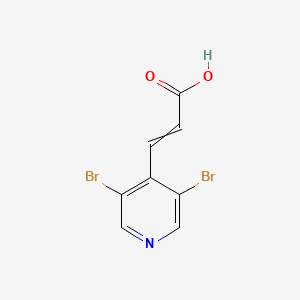
![5-Nitro-7H-benzo[C]fluorene](/img/structure/B14481978.png)
